Authored by a Senior Application Scientist
Authored by a Senior Application Scientist
An In-Depth Technical Guide to Hexanoic-d5 Acid
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Hexanoic-d5 Acid. We will delve into its fundamental properties, synthesis considerations, and critical applications, with a focus on the causality behind its use in advanced analytical and metabolic research.
Introduction: The Analytical Imperative of Isotopic Labeling
Hexanoic acid, also known as caproic acid, is a six-carbon saturated fatty acid naturally found in various animal fats and oils. It plays roles in everything from the flavor and fragrance industry to biotechnology and metabolic processes within living organisms.[1][2] In quantitative sciences and drug development, however, the ability to accurately measure the concentration of such endogenous compounds is paramount. This is where isotopic labeling becomes an indispensable tool.
Hexanoic-d5 Acid is a stable isotope-labeled (SIL) analog of hexanoic acid, in which five hydrogen atoms on the terminal carbons (positions 5 and 6) have been replaced with deuterium atoms.[3] This seemingly minor structural modification does not significantly alter the compound's chemical properties—such as polarity, solubility, and chromatographic retention time—but it does increase its mass by five Daltons. This mass shift is the cornerstone of its utility, allowing it to be distinguished from its natural counterpart by mass spectrometry, making it an ideal internal standard for precise and accurate quantification.[3][4]
Physicochemical Profile and Handling
The physical and chemical characteristics of Hexanoic-d5 Acid are nearly identical to those of its unlabeled form, which is critical for its function as an internal standard.
| Property | Hexanoic-d5 Acid | Hexanoic Acid (Unlabeled) |
| IUPAC Name | hexanoic-5,5,6,6,6-d5 acid[3][4] | hexanoic acid[5][6] |
| Synonyms | C6:0-d5, Caproic Acid-d5[3] | Caproic acid, n-Hexoic acid[5][7] |
| CAS Number | 123167-40-8[3][4][8] | 142-62-1[5][7][8] |
| Chemical Formula | C₆H₇D₅O₂[3][4] | C₆H₁₂O₂[1][5][7] |
| Molecular Weight | ~121.19 g/mol [4][8] | ~116.16 g/mol [5][6] |
| Appearance | Oil[3][4] | Colorless oily liquid[6][7] |
| Purity | Typically ≥98%[3][4] | ≥99.0% (Analytical Standard) |
| Boiling Point | Not specified, expected to be similar to unlabeled | 202-205 °C[7] |
| Melting Point | Not specified, expected to be similar to unlabeled | -3.4 to -4 °C[7] |
| Solubility | Slightly soluble in chloroform and methanol[3] | Soluble in ethanol and diethyl ether; slightly soluble in water[7] |
Storage and Handling: Hexanoic-d5 Acid should be stored under controlled conditions to maintain its integrity. Recommended storage is at 0-4°C for short-term use (days to weeks) and -20°C for long-term storage (months to years).[4] It should be kept in a dry, dark environment. As a carboxylic acid, it can be corrosive, and appropriate personal protective equipment should be used during handling.[1][9]
Principles of Synthesis
While specific commercial synthesis routes are proprietary, the creation of Hexanoic-d5 Acid involves standard organic chemistry techniques adapted for isotopic labeling. A common strategy is to utilize a deuterated starting material. For instance, a Grignard reaction, a powerful carbon-carbon bond-forming reaction, can be adapted. A deuterated alkyl halide could be used to form a deuterated Grignard reagent, which then reacts with CO₂ to form the carboxylic acid.
A plausible, generalized pathway is illustrated below. This demonstrates the logic of incorporating the deuterium label early in the synthesis to ensure its final position.
Core Application: The Internal Standard in Quantitative Mass Spectrometry
The primary and most critical application of Hexanoic-d5 Acid is as an internal standard (IS) for the quantification of native hexanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Causality of Use: Quantitative analysis of small molecules in complex biological matrices (e.g., plasma, urine, tissue homogenates) is fraught with challenges, including sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability. An ideal IS co-elutes chromatographically with the analyte and experiences the same experimental variations. Because Hexanoic-d5 Acid's physicochemical properties are nearly identical to hexanoic acid, it behaves identically during sample preparation and chromatographic separation. However, its mass is different, allowing the mass spectrometer to detect it independently. By adding a known amount of the IS to every sample at the beginning of the workflow, the ratio of the analyte's signal to the IS's signal is used for quantification. This ratio remains constant even if sample is lost, correcting for experimental inconsistencies and ensuring high precision and accuracy.
Advanced Application: Metabolic Flux and Tracer Studies
Beyond its role as an internal standard, Hexanoic-d5 Acid can serve as a metabolic tracer. By introducing it into a biological system (in vitro or in vivo), researchers can track its metabolic fate. For instance, hexanoic acid is involved in fatty acid metabolism and can be a substrate for various enzymatic reactions.[1] Studies have shown that hexanoic acid can influence lipid and glucose metabolism, potentially offering therapeutic benefits in metabolic diseases.[10][11][12]
Using the deuterated form allows for the unambiguous tracking of the exogenous acid as it is incorporated into downstream metabolites. This enables the study of:
-
Beta-oxidation: The breakdown of fatty acids.
-
Elongation: The conversion into longer-chain fatty acids.
-
Esterification: Incorporation into complex lipids like triglycerides and phospholipids.
This approach provides a clear window into metabolic pathways without the safety concerns associated with radioactive isotopes.
Experimental Protocol: Quantification of Hexanoic Acid in Human Plasma
This protocol provides a self-validating system for the precise measurement of hexanoic acid.
1. Materials and Reagents:
-
Hexanoic Acid analytical standard (for calibration curve)
-
Hexanoic-d5 Acid (Internal Standard, IS)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Water, LC-MS grade
-
Centrifuge tubes and vials
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Hexanoic Acid and Hexanoic-d5 Acid in ACN.
-
Calibration Standards: Serially dilute the Hexanoic Acid stock solution to create calibration standards ranging from 1 ng/mL to 1000 ng/mL in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the Hexanoic-d5 Acid stock solution in ACN.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL centrifuge tube.
-
Add 200 µL of the Internal Standard Spiking Solution to each tube. This step is critical; the IS must be added before any potential for sample loss.
-
Vortex for 30 seconds to mix and precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Instrumentation and Conditions:
-
Chromatography System: UPLC or HPLC system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient starting from low %B to high %B to elute the analyte.
-
Mass Spectrometer: Triple quadrupole mass spectrometer operating in negative ion mode.
-
Ionization: Electrospray Ionization (ESI).
-
Detection (Multiple Reaction Monitoring - MRM):
-
Hexanoic Acid: Q1 (precursor ion) m/z 115.1 -> Q3 (product ion) m/z 115.1 (or a fragment like 71.1).
-
Hexanoic-d5 Acid: Q1 (precursor ion) m/z 120.1 -> Q3 (product ion) m/z 120.1 (or a corresponding deuterated fragment).
-
5. Data Analysis and Validation:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the IS peak area.
-
Construct a calibration curve by plotting the area ratio against the concentration of the calibration standards. The curve should have a correlation coefficient (r²) > 0.99.
-
Determine the concentration of hexanoic acid in the unknown samples by interpolating their area ratios from the calibration curve.
Mass Spectral Characteristics
The key to distinguishing Hexanoic-d5 Acid is its mass spectrum. In electron ionization (EI) as used in GC-MS, carboxylic acids undergo characteristic fragmentation. A prominent fragmentation for many straight-chain acids is the McLafferty rearrangement, which for unlabeled hexanoic acid results in a characteristic peak at m/z = 60.[13]
For Hexanoic-d5 Acid (hexanoic-5,5,6,6,6-d5 acid), the deuterium atoms are on the gamma and delta carbons relative to the carbonyl group. The McLafferty rearrangement involves the transfer of a gamma-hydrogen. Therefore, the resulting fragment would not contain the deuterium atoms, and a peak at m/z=60 would still be expected. However, the molecular ion peak will be clearly shifted to m/z 121, and other fragments resulting from cleavage of the deuterated portion of the molecule will also be shifted by 5 Da, providing an unambiguous signature.
Conclusion
Hexanoic-d5 Acid is more than just a heavier version of a common fatty acid; it is a precision tool that enables robust and reliable scientific inquiry. Its primary role as an internal standard in mass spectrometry is fundamental to achieving accuracy in bioanalysis, a cornerstone of drug development and clinical research. Furthermore, its application as a metabolic tracer provides a powerful method for elucidating complex biological pathways. Understanding the principles behind its use and proper implementation of analytical protocols empowers researchers to generate high-quality, reproducible data essential for advancing scientific knowledge.
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